molecular formula C20H19FN4O2S B2363158 N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921465-88-5

N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2363158
CAS No.: 921465-88-5
M. Wt: 398.46
InChI Key: KHCPSTLXBQVXFU-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a biologically active compound of significant interest in oncology research, functioning as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its primary research value lies in targeting EGFR mutants, most notably the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) (Source) . The compound's mechanism of action involves competitive binding at the ATP-binding site of the mutant EGFR kinase domain, thereby suppressing aberrant oncogenic signaling through the EGFR pathway and inducing apoptosis in susceptible cancer cell lines. This makes it a critical tool compound for investigating resistance mechanisms in EGFR-driven malignancies, evaluating combination therapy strategies to overcome drug resistance, and conducting structure-activity relationship (SAR) studies to guide the development of novel therapeutic agents. Research utilizing this inhibitor is fundamental to advancing the understanding of precision oncology and the ongoing battle against treatment-resistant cancers.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-12-3-6-14(7-4-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-8-5-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCPSTLXBQVXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Urea Derivative Formation: The p-tolylurea derivative is prepared by reacting p-toluidine with an isocyanate or by the reaction of p-toluidine with phosgene followed by ammonia.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the urea derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its anti-inflammatory , antimicrobial , and anticancer properties. Its structure, which incorporates a thiazole ring and various functional groups, makes it a versatile candidate for drug design. The following table summarizes the key medicinal properties associated with this compound:

Property Description
Anti-inflammatory Exhibits potential in reducing inflammation through modulation of inflammatory pathways.
Antimicrobial Demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Investigated for its efficacy against various cancer cell lines, showing cytotoxic effects in vitro.

Case Studies in Medicinal Chemistry

  • Anticancer Activity : In studies involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), derivatives of the compound showed promising cytotoxicity compared to standard treatments like 5-fluorouracil .
  • Antimicrobial Efficacy : Research has indicated that conjugates similar to N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide exhibit significant antimicrobial activity, with inhibition zones ranging from 9 to 20 mm against various pathogens .

Biological Studies

The compound is utilized in biological assays to explore its effects on cellular processes. It has been shown to influence several biological pathways, making it a candidate for further exploration in drug development.

Biological Mechanisms

  • Cell Proliferation Inhibition : The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets within cancer cells.
  • Apoptosis Induction : Studies suggest that this compound may induce apoptosis in malignant cells, contributing to its anticancer properties.

Synthetic Routes and Modifications

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thiourea under acidic conditions.
  • Urea Derivative Formation : The p-tolylurea derivative is synthesized by reacting p-toluidine with an isocyanate or through phosgene reaction followed by ammonia.
  • Coupling Reaction : The final step involves coupling the thiazole derivative with the urea derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19FN4O2SC_{20}H_{19}FN_{4}O_{2}S, with a molecular weight of 398.5 g/mol. The structure features a thiazole ring, a urea moiety, and a fluorinated phenyl group, which contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through multiple pathways:

  • Antimicrobial Activity : The presence of the thiazole ring is associated with antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or protein function.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspases or inhibition of cell cycle progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives, revealing that compounds with similar structures exhibited significant inhibition against various bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12.5 µg/mL for effective derivatives .

Compound TypeMIC (µg/mL)Target Organisms
Thiazole Derivative6 - 12.5Gram-positive and Gram-negative
Standard Drug (5-Fluorouracil)-Various Cancer Cell Lines

Anticancer Activity

Research on related compounds indicates promising anticancer properties. For instance, derivatives showed cytotoxicity against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), with IC50 values indicating effective concentration levels for inducing cell death .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Further investigations revealed that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, reinforcing its candidacy for drug development in oncology.
  • Comparative Analysis : A comparative study highlighted that modifications in the phenyl or thiazole moieties could significantly enhance biological activity, indicating a structure-activity relationship (SAR) that is crucial for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acetamide Derivatives ()

describes N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives (e.g., 107a–p) with demonstrated antibacterial and antifungal activities. Key comparisons include:

Compound ID Substituents on Thiazole Acetamide Side Chain Bioactivity (MIC Range) Target Pathogens
107a 4-methylthiazol-2-yl 2-p-tolyl Antifungal (Broad spectrum) A. flavus, T. mentagrophytes
107b 4-methylthiazol-2-yl 2-m-tolyl Antibacterial (12.5–6.25 µg/mL) S. aureus, E. coli
107m 4-(3-chlorophenyl) 2-(3,4-dimethylphenoxy) Antibacterial (12.5 µg/mL) K. pneumoniae, P. aeruginosa
Target Compound 4-thiazolyl with ureido 3-fluoro-4-methylphenyl Inferred: Enhanced H-bonding Potential broad activity

Structural-Activity Relationship (SAR) Insights :

  • Substituent Position : The 3-fluoro-4-methylphenyl group in the target compound may improve membrane permeability compared to simpler aryl groups (e.g., p-tolyl in 107a).
  • Ureido vs.
  • Fluorine Impact : Fluorine’s electronegativity may stabilize aromatic interactions or reduce metabolic degradation, as seen in fluorinated pharmaceuticals.
Urea-Containing Pesticides ()

lists urea derivatives like daimuron (N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea) and tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea). While structurally distinct from the target compound, these highlight the role of urea groups in agrochemical activity:

  • Urea in Pesticides : Mediates herbicidal activity via inhibition of photosynthesis or cell division.
Thiadiazole-Acetamide Analogs ()

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () shares an acetamide group but replaces the thiazole with a dihydrothiadiazole ring. Key differences:

  • Ring Saturation : The dihydrothiadiazole’s reduced planarity may alter binding to enzymatic targets compared to the thiazole core.
  • Biological Implications : Thiadiazoles are associated with antiviral and anticancer activities, suggesting divergent applications compared to thiazole derivatives.

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